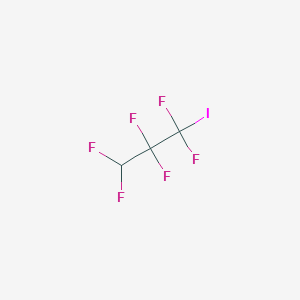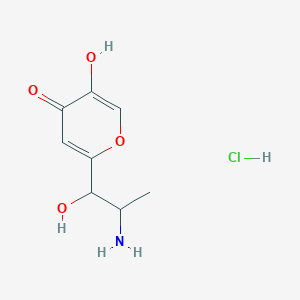
4H-Pyran-4-one, 2-(2-amino-1-hydroxypropyl)-5-hydroxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyran-4-one, 2-(2-amino-1-hydroxypropyl)-5-hydroxy-, hydrochloride is a chemical compound that belongs to the pyranone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(2-amino-1-hydroxypropyl)-5-hydroxy-, hydrochloride typically involves multi-step organic reactions. A common approach might include the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its hydroxyl groups.
Reduction: Reduction reactions could modify the amino group or other functional groups.
Substitution: Substitution reactions might involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering cellular pathways, and affecting biological processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- 4H-Pyran-4-one derivatives
- Hydroxypropylamines
- Amino alcohols
Uniqueness
4H-Pyran-4-one, 2-(2-amino-1-hydroxypropyl)-5-hydroxy-, hydrochloride is unique due to its specific functional groups and structural features. These characteristics might confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
CAS番号 |
59281-22-0 |
|---|---|
分子式 |
C8H12ClNO4 |
分子量 |
221.64 g/mol |
IUPAC名 |
2-(2-amino-1-hydroxypropyl)-5-hydroxypyran-4-one;hydrochloride |
InChI |
InChI=1S/C8H11NO4.ClH/c1-4(9)8(12)7-2-5(10)6(11)3-13-7;/h2-4,8,11-12H,9H2,1H3;1H |
InChIキー |
JUJVCTYQZUWGRG-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC(=O)C(=CO1)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)

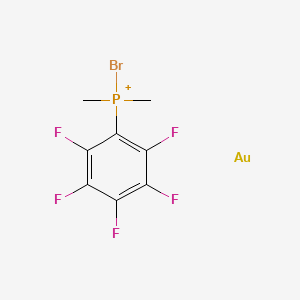
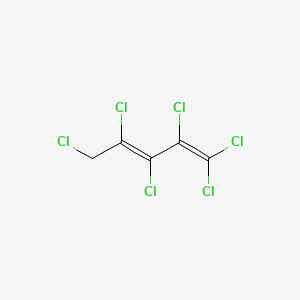

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
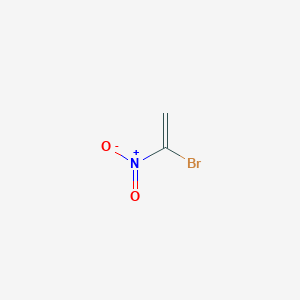
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
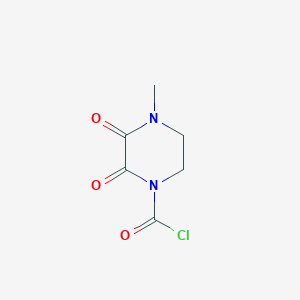
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
